4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile
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Description
4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antifungal Activities : Novel triazole derivatives, including structures similar to "4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile", have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds, through their structural design, offer potential in treating various bacterial and fungal infections (Bektaş et al., 2007).
Serotonin Receptor Antagonists : Piperazine derivatives have been evaluated as 5-HT7 receptor antagonists, indicating their potential in neuropsychiatric disorder treatments. The research highlighted the synthesis of compounds, including the methoxyphenylsulfonyl piperazine motif, showing good activity and selectivity across various serotonin receptors (Yoon et al., 2008).
Materials Science and Chemical Engineering
Crystal Structure Analysis : Research involving crystal structure studies and DFT calculations of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provides insights into their molecular properties. This work emphasizes the importance of structural analysis in designing compounds with desired physical and chemical characteristics (Kumara et al., 2017).
Nanofiltration Membrane Development : The synthesis and application of sulfonated aromatic diamine monomers, including structures related to "this compound", have led to the development of novel thin-film composite nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, highlighting their potential in water treatment and purification processes (Liu et al., 2012).
Biochemistry and Pharmacology
- Enzyme Inhibitory Activity : Studies on the synthesis and enzyme inhibitory activities of new piperazinyl methanone derivatives reveal their potential as therapeutic agents. These compounds, including structural motifs related to the compound , demonstrated notable inhibitory effects against key enzymes, suggesting their utility in designing drugs for neurological disorders (Hussain et al., 2017).
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)16-4-2-15(14-19)3-5-16/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDTVCILGZWZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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